Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Overview
Description
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is an organic compound with the molecular formula C13H18O2S. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxylate group. This compound is notable for its unique structural features, including a sulfanylphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2-dimethyl-3-(4-sulfanylphenyl)propanol.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethyl-3-(4-methylphenyl)propanoate
- Ethyl 2,2-dimethyl-3-(4-chlorophenyl)propanoate
- Ethyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate
Uniqueness
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARCOZSVVMBQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399456 | |
Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869853-73-6 | |
Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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